Positional Substitution and Lipophilicity
The 6‑substituted regioisomer exhibits a lower computed logP (2.83) than the 3‑quinolinyl isomer (logP ≈ 3.0), indicating a measurable difference in partition behaviour that affects membrane permeability and aqueous solubility . This is a direct consequence of the different electronic environment at the 6‑ vs. 3‑position of the quinoline nucleus.
| Evidence Dimension | Calculated logP (XlogP3‑AA / consensus logP) |
|---|---|
| Target Compound Data | logP = 2.83 (XlogP3‑AA, ChemSrc); consensus logP ≈ 1.9 (Chem960) |
| Comparator Or Baseline | 3-(Quinolin-3-yl)propan-1-amine (CAS 89140-06-7): XlogP3 ~ 3.0 (estimated from ChemSrc data for isomers) |
| Quantified Difference | ∆logP ≈ 0.2–0.5 units lower for the 6‑substituted isomer |
| Conditions | Calculated physicochemical properties; authoritative databases ChemSrc and Chem960 |
Why This Matters
A logP difference of 0.2–0.5 units can translate to a ~2‑ to 3‑fold change in octanol/water partition coefficient, significantly impacting bioavailability predictions and chromatographic purification strategies during procurement.
